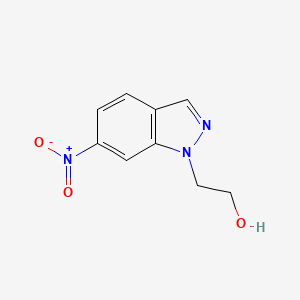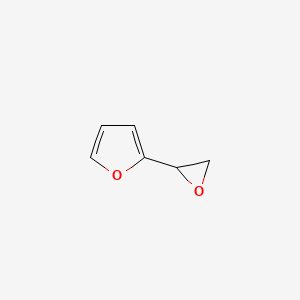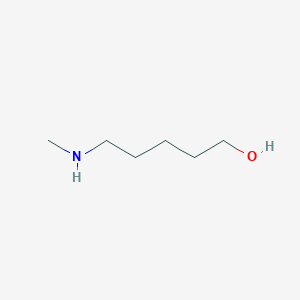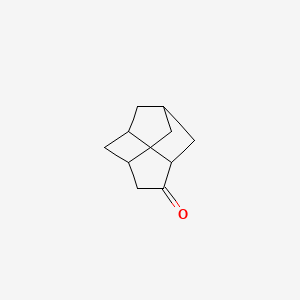
Potassium henicosafluorodecanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium henicosafluorodecanesulphonate is a chemical compound with the molecular formula C10F21KO3S. It is a potassium salt of henicosafluorodecanesulfonic acid, characterized by its high fluorine content and unique chemical properties. This compound is known for its stability and resistance to degradation, making it useful in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of potassium henicosafluorodecanesulphonate typically involves the reaction of henicosafluorodecanesulfonic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the potassium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete conversion and high purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The process involves the continuous addition of henicosafluorodecanesulfonic acid and potassium hydroxide into the reactor, followed by crystallization and purification steps to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium henicosafluorodecanesulphonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted by other nucleophiles under specific conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although its high fluorine content makes it relatively inert to many oxidizing and reducing agents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions typically require elevated temperatures and the presence of a catalyst.
Oxidation and Reduction Reactions: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the sulfur atom.
Applications De Recherche Scientifique
Potassium henicosafluorodecanesulphonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of fluorinated organic compounds and as a catalyst in certain chemical reactions.
Biology: The compound’s stability and resistance to degradation make it useful in biological studies, particularly in the development of fluorinated biomolecules.
Medicine: Research is ongoing into the potential use of this compound in drug delivery systems due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of potassium henicosafluorodecanesulphonate involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong bonds with various substrates, influencing their chemical reactivity. In biological systems, the compound can interact with proteins and enzymes, potentially altering their function and activity.
Comparaison Avec Des Composés Similaires
- Potassium perfluorodecanesulfonate
- Potassium perfluorooctanesulfonate
- Potassium perfluorobutanesulfonate
Comparison: Potassium henicosafluorodecanesulphonate is unique due to its longer carbon chain and higher fluorine content compared to similar compounds. This results in greater stability and resistance to degradation, making it more suitable for applications requiring long-term stability and chemical resistance. Additionally, its unique structure allows for specific interactions with molecular targets that are not possible with shorter-chain fluorinated compounds .
Propriétés
Numéro CAS |
2806-16-8 |
|---|---|
Formule moléculaire |
C10HF21KO3S |
Poids moléculaire |
639.24 g/mol |
Nom IUPAC |
potassium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfonate |
InChI |
InChI=1S/C10HF21O3S.K/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)35(32,33)34;/h(H,32,33,34); |
Clé InChI |
FAXAHTRTUXEMQN-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+] |
SMILES canonique |
C(C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.[K] |
| 2806-16-8 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[4-(Trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B3050632.png)





![[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3050642.png)
